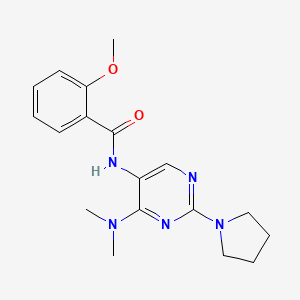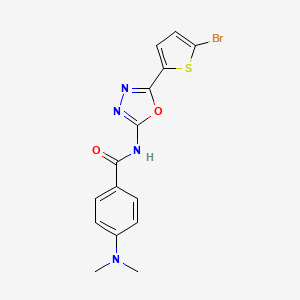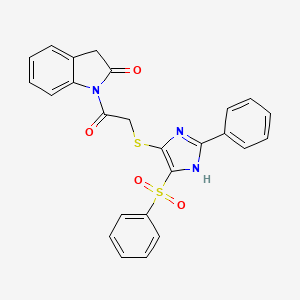
1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one" is a complex molecule that likely features an indole core, which is a common structure in many natural and synthetic compounds with diverse biological activities. The molecule also contains a phenylsulfonyl group and an imidazole ring, suggesting potential for interesting chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of related indole derivatives has been explored in various studies. For instance, the preparation of 3-diazoindolin-2-imines from indoles and sulfonylazides through a cascade reaction has been reported . This process involves a 1,3-dipolar cycloaddition followed by dehydroaromatization and ring-opening, leading to 2-aminoindoles or 3-aminoindoles depending on the substitution of the indole used. Additionally, the palladium-catalyzed reaction of 1-(phenylsulfonyl)indol-2-yl triflate with aryl and heteroaryl boronic acids or vinyl tributylstannane has been described as a method for synthesizing 2-substituted indoles . These methods could potentially be adapted or serve as inspiration for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex, as evidenced by the crystal structures of three new 1-(phenylsulfonyl)indole derivatives . These structures reveal how different substituents at the 2- and 3-positions of the indole ring can influence the overall geometry of the molecule, including the twist angles between the indole and phenyl rings. Such structural insights are crucial for understanding the reactivity and potential interactions of the target compound.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole have been shown to yield 3-substituted-2-nitroindoles . Moreover, the formation of isoxazolo[5,4-b]indole through a 1,3-dipolar cycloaddition reaction with in situ generated nitro formonitrile oxide has been demonstrated . These reactions highlight the versatility of indole derivatives in chemical synthesis, which could be relevant for the functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their substitution patterns. The crystallographic analysis provides insights into the solid-state properties, such as hydrogen bonding and π-π stacking interactions, which can affect the compound's solubility, melting point, and stability . Computational calculations, like MOPAC AM1, can complement experimental data by predicting geometric and electronic properties, which are important for understanding the reactivity and potential applications of the target compound.
Aplicaciones Científicas De Investigación
Indolylarylsulfones as HIV Inhibitors
Indolylarylsulfones have been studied for their potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Structural modifications to improve pharmacological profiles have shown that these derivatives are promising drug candidates for treating AIDS and related infections (Famiglini & Silvestri, 2018).
Cytochrome P450 Isoform Inhibition
The exploration of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes highlights the significance of understanding drug-drug interactions and the metabolic roles of CYP enzymes. This research aids in predicting potential interactions and optimizing drug therapy (Khojasteh et al., 2011).
Aldo-Keto Reductase (AKR) 1C3 Inhibitors
Inhibitors targeting AKR1C3, implicated in hormonal malignancies, represent a therapeutic avenue for castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. This review covers various chemical classes of AKR1C3 inhibitors, underscoring their potential advantages over existing therapeutics (Penning, 2017).
Antioxidant Capacity Assays
Research on antioxidant capacity assays, including ABTS/PP Decolorization and others, contributes to our understanding of antioxidants' roles in health, food engineering, and pharmacy. These assays are critical for assessing the antioxidant potential of compounds and mixtures (Ilyasov et al., 2020).
Safety And Hazards
The safety and hazards of a compound depend on its reactivity and biological activity. Some imidazole derivatives are used as drugs and are safe for human consumption, while others might be toxic1. Without specific information on your compound, I can’t provide a detailed safety analysis.
Direcciones Futuras
The future directions for research on a compound depend on its properties and potential applications. For example, if your compound shows promising biological activity, future research might focus on developing it into a drug. However, without specific information on your compound, it’s difficult to predict future directions.
I hope this information is helpful. If you have more specific information on the compound or if you have other questions, feel free to ask!
Propiedades
IUPAC Name |
1-[2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetyl]-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S2/c29-21-15-18-11-7-8-14-20(18)28(21)22(30)16-33-24-25(34(31,32)19-12-5-2-6-13-19)27-23(26-24)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVVLKDUSEDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
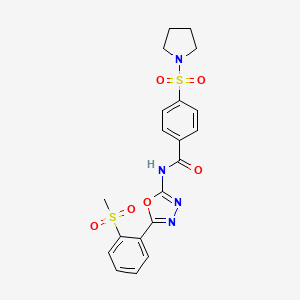
![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)
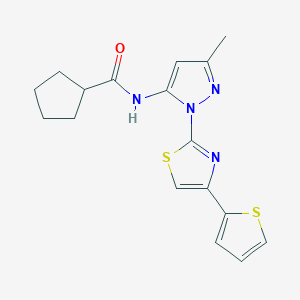
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)
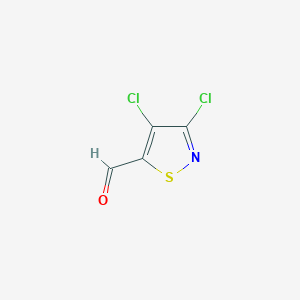
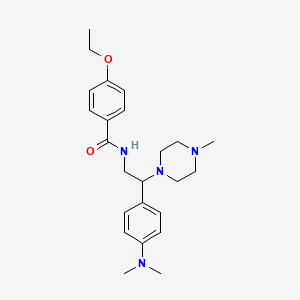
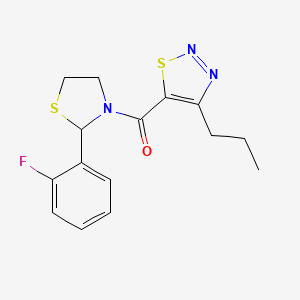
![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)
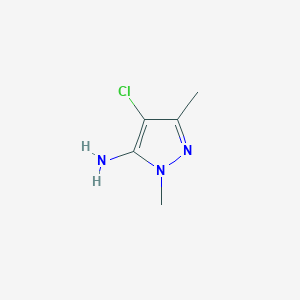
![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)
